Celangulatin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H36O15 |

|---|---|

Molecular Weight |

648.6 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2,12-dihydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate |

InChI |

InChI=1S/C31H36O15/c1-15(32)41-14-30-24(43-17(3)34)20(42-16(2)33)11-29(6,38)31(30)23(35)21(28(4,5)46-31)22(44-26(36)18-7-9-39-12-18)25(30)45-27(37)19-8-10-40-13-19/h7-10,12-13,20-25,35,38H,11,14H2,1-6H3/t20-,21+,22+,23?,24-,25-,29-,30-,31-/m0/s1 |

InChI Key |

HUEZXBAPUURQLA-MABMXEQBSA-N |

Isomeric SMILES |

CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Celangulatin D: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D is a naturally occurring sesquiterpene polyol ester that has garnered interest within the scientific community for its potential insecticidal properties. Isolated from the root bark of Celastrus angulatus, this complex molecule belongs to the β-dihydroagarofuran class of sesquiterpenoids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, based on available scientific literature.

Chemical Structure and Properties

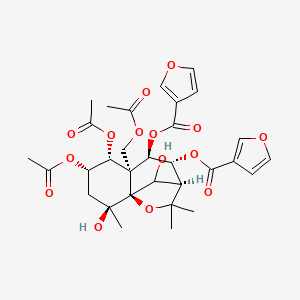

This compound is characterized by a complex polycyclic core structure with multiple ester functional groups. Its chemical identity has been established through spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Identifiers:

-

IUPAC Name: [(1S,2S,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2,12-dihydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.0¹⁶]dodecan-8-yl] furan-3-carboxylate[1]

-

Molecular Formula: C₃₁H₃₆O₁₅[2]

A two-dimensional representation of the chemical structure of this compound is provided below.

Figure 1. Chemical Structure of this compound.

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 648.61 g/mol | [1] |

| Exact Mass | 648.205 g/mol | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 15 | [1] |

| Rotatable Bond Count | 13 | [1] |

| Complexity | 1250 | [1] |

| SMILES | CC(=O)OC[C@@]12--INVALID-LINK--C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C | [1] |

| InChI Key | HUEZXBAPUURQLA-MABMXEQBSA-N | [1] |

Experimental Protocols

Isolation of this compound

This compound, along with other novel sesquiterpene esters (Celangulatin C, E, and F), was first isolated from the root bark of Celastrus angulatus. The isolation process, guided by bioassays, involved the extraction of the plant material with a low-polarity solvent followed by fractionation.[3]

A generalized workflow for the isolation and characterization of this compound is outlined below.

Detailed Protocol: While the seminal paper by Ji et al. (2007) outlines the general approach, specific details of the chromatographic conditions (e.g., stationary phase, mobile phase gradients) and bioassay parameters are not fully available in the public domain. Researchers seeking to replicate this isolation would need to consult the full scientific article.

Biological Activity

This compound has been identified as an insecticidal compound.[3][4] It exhibits activity against armyworms (Mythimna separata), a significant agricultural pest.[3][4]

Quantitative Data

The initial study reporting the discovery of this compound provided LD₅₀ (median lethal dose) values for its sister compounds against Mythimna separata. However, the corresponding value for this compound was not explicitly stated in the abstract of the publication.[3]

| Compound | LD₅₀ against Mythimna separata (μg/mL) | Source |

| Celangulatin C | 280.4 | [3] |

| Celangulatin E | 1656.4 | [3] |

| Celangulatin F | 210.5 | [3] |

| This compound | Not Reported in Abstract | [3] |

Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively elucidated in publicly available literature. However, based on its structural class, it is hypothesized to act on the nervous system of insects, a common mode of action for many natural insecticides. Further research is required to identify its specific molecular target(s).

To illustrate a potential, generalized mechanism for neurotoxic insecticides, the following diagram depicts the disruption of synaptic transmission.

Conclusion

This compound is a structurally complex natural product with demonstrated insecticidal potential. While its chemical structure has been well-defined, further research is needed to fully characterize its biological activity, including its specific LD₅₀ value and its precise mechanism of action. Such studies would be invaluable for evaluating its potential as a lead compound in the development of novel, bio-based insecticides. The detailed experimental protocols for its isolation and the full scope of its biological activity are likely contained within the primary scientific literature, which serves as an essential resource for researchers in this field.

References

- 1. Four novel insecticidal sesquiterpene esters from Celastrus angulatus | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Natural Provenance of Celangulatin D: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and biosynthetic origins of Celangulatin D, a notable insecticidal sesquiterpene polyol ester. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug development, and entomology.

Executive Summary

This compound, a complex sesquiterpenoid, is naturally synthesized by the plant Celastrus angulatus, specifically accumulating in the root bark. Its isolation is primarily achieved through solvent extraction followed by multi-step chromatographic purification. While specific yield data from its natural source is not extensively reported in publicly available literature, the established protocols for isolating related compounds from Celastrus species provide a robust framework for its extraction. This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, and its core structure is assembled through the mevalonate pathway.

Natural Source and Abundance

The principal and thus far exclusive identified natural source of this compound is the root bark of Celastrus angulatus[1][2][3]. This climbing shrub, belonging to the Celastraceae family, is distributed across various regions of China and has a history of use in traditional medicine[2]. The plant produces a diverse array of sesquiterpene polyol esters, including this compound, which are recognized for their potent insecticidal properties[1][3].

While the presence of this compound in Celastrus angulatus is well-documented, specific quantitative data regarding its yield from the plant material is scarce in the available scientific literature. The concentration of such secondary metabolites can be influenced by various factors, including the geographical location of the plant, seasonal variations, and the specific chemotype.

Experimental Protocols: Isolation of this compound

The isolation of this compound from the root bark of Celastrus angulatus typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol synthesized from methodologies reported for the isolation of sesquiterpene polyol esters from Celastrus species[1][2][3].

1. Preparation of Plant Material:

-

The root bark of Celastrus angulatus is collected, washed, and air-dried.

-

The dried material is then coarsely powdered to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

-

The powdered root bark is subjected to exhaustive extraction with a low-polarity solvent. Toluene is frequently cited for the extraction of this compound and related compounds[1].

-

Extraction is typically performed at room temperature over an extended period or under reflux to ensure the complete percolation of the desired metabolites.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase. Elution is carried out with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A C18 reversed-phase column is commonly employed, with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. This step allows for the isolation of the pure compound.

4. Structure Elucidation:

-

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).

Quantitative Data on Related Sesquiterpenoids from Celastrus angulatus

| Compound Name | Starting Material (kg) | Yield (mg) |

| Celangulatin C | 10 | 85 |

| This compound | 10 | 35 |

| Celangulatin E | 10 | 25 |

| Celangulatin F | 10 | 40 |

Data extracted from a single study and may not be representative of all instances.

Visualizing the Methodologies

Experimental Workflow for this compound Isolation

Caption: Isolation workflow for this compound.

Biosynthesis of the Dihydro-β-Agarofuran Skeleton

This compound is a sesquiterpenoid, meaning it is biosynthetically derived from three five-carbon isoprene units. The core scaffold of this compound is a dihydro-β-agarofuran. The biosynthesis of this skeleton proceeds via the mevalonate (MVA) pathway.

The key steps involve the formation of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes. FPP then undergoes a series of cyclization reactions catalyzed by terpene synthases to form the characteristic tricyclic dihydro-β-agarofuran core. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases and acyltransferases, are responsible for the various hydroxylations and esterifications that result in the final structure of this compound.

Putative Biosynthetic Pathway of the Dihydro-β-Agarofuran Core

Caption: Putative biosynthesis of this compound's core.

References

- 1. Five new insecticidal sesquiterpenoids from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Celangulatin D in Celastrus angulatus: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celangulatin D, a complex sesquiterpenoid polyol ester isolated from the medicinal plant Celastrus angulatus, has garnered interest for its potential bioactivities. As with many intricate natural products, a complete, experimentally verified biosynthetic pathway for this compound has yet to be published. However, based on transcriptome analyses of C. angulatus and established principles of sesquiterpenoid biosynthesis, a putative pathway can be constructed. This technical guide outlines this proposed biosynthetic route, from the initial precursors in the methylerythritol phosphate (MEP) pathway to the final intricate tailoring of the dihydro-β-agarofuran scaffold. We provide a synthesis of the available transcriptomic data, propose candidate enzyme classes for each step, detail relevant experimental methodologies, and present quantitative data in a structured format to aid researchers in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Celastrus angulatus is a plant renowned in traditional medicine and has been a source of a diverse array of bioactive secondary metabolites.[1] Among these are the dihydro-β-agarofuran sesquiterpenoids, a class of compounds characterized by a complex tricyclic core.[2] this compound belongs to this family and is distinguished by a specific pattern of hydroxylation and subsequent esterification.[3] Understanding the biosynthetic pathway of this compound is crucial for several reasons: it can enable the heterologous production of this and related compounds in microbial systems, facilitate the generation of novel analogs through metabolic engineering, and provide insights into the evolution of chemical diversity in the Celastraceae family.

This whitepaper will construct a putative biosynthetic pathway for this compound, drawing heavily on the transcriptomic analysis of C. angulatus that has identified numerous candidate genes for sesquiterpenoid biosynthesis.[4][5]

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the C15 Backbone: The universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), is synthesized.

-

Formation of the Dihydro-β-agarofuran Core: FPP is cyclized to form the characteristic tricyclic skeleton.

-

Tailoring of the Scaffold: The core structure is modified by hydroxylation and acylation to yield this compound.

Stage 1: Synthesis of Farnesyl Pyrophosphate (FPP)

In plants, the biosynthesis of isoprenoid precursors is typically compartmentalized. While the mevalonate (MVA) pathway in the cytosol is primarily responsible for sterol biosynthesis, the methylerythritol phosphate (MEP) pathway, located in the plastids, is the source of precursors for monoterpenes, diterpenes, and sesquiterpenes. Transcriptome analysis of C. angulatus has identified unigenes corresponding to the key enzymes of the MEP pathway, suggesting this is the primary route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of terpenoids.[4]

These C5 units are then condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 compound, farnesyl pyrophosphate (FPP), which is the immediate precursor to all sesquiterpenoids.

Stage 2: Formation of the Dihydro-β-agarofuran Skeleton

The cyclization of the linear FPP molecule into the complex tricyclic dihydro-β-agarofuran skeleton is a critical step, catalyzed by a sesquiterpene synthase (STS). While the exact enzyme in C. angulatus has not been functionally characterized, transcriptome data has identified four candidate STS unigenes.[4] It is hypothesized that one of these enzymes catalyzes the multi-step cyclization of FPP to form a precursor alcohol, which then undergoes further reactions to yield the final dihydro-β-agarofuran core.

Stage 3: Hydroxylation and Acylation

The final stage in the biosynthesis of this compound involves a series of tailoring reactions that decorate the dihydro-β-agarofuran skeleton. This includes multiple hydroxylations at specific carbon positions, followed by the attachment of various acyl groups through esterification.

Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) are the primary enzymes responsible for the hydroxylation of terpenoid skeletons.[6] The transcriptome of C. angulatus contains eight unigenes predicted to encode CYP450s, which are strong candidates for catalyzing the specific hydroxylations required for this compound synthesis.[4]

Acylation: The hydroxylated core is then esterified with various acyl-CoAs. These reactions are catalyzed by acyltransferases, often belonging to the BAHD family.[7] Four candidate acyltransferase unigenes have been identified in C. angulatus.[4] The specific acyl groups found in this compound and its relatives (e.g., acetate, benzoate, furan-carboxylate, isobutyrate) suggest the presence of a suite of acyltransferases with different substrate specificities, or a few promiscuous enzymes.

Quantitative Data

While no quantitative data for the biosynthesis of this compound itself is available, the transcriptome analysis of C. angulatus provides expression data for the candidate genes potentially involved in the pathway. The Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values indicate the relative expression levels of these genes in the roots and leaves of the plant.

Table 1: Expression Levels of Candidate Biosynthetic Genes in C. angulatus [4]

| Gene Class | Unigene ID | FPKM (Root) | FPKM (Leaf) | Putative Function |

| Sesquiterpene Synthase | Unigene0035070 | 15.31 | 8.45 | Sesquiterpene Synthase |

| Unigene0035071 | 10.23 | 5.67 | Sesquiterpene Synthase | |

| CL1058.Contig2 | 25.45 | 12.89 | Sesquiterpene Synthase | |

| CL1058.Contig3 | 18.92 | 9.76 | Sesquiterpene Synthase | |

| Cytochrome P450 | Unigene0045892 | 32.11 | 15.67 | Cytochrome P450 |

| Unigene0045893 | 21.89 | 10.34 | Cytochrome P450 | |

| ... (6 more) | ... | ... | Cytochrome P450 | |

| Acyltransferase | Unigene0023456 | 18.76 | 9.87 | Acyltransferase |

| Unigene0023457 | 12.43 | 6.54 | Acyltransferase | |

| ... (2 more) | ... | ... | Acyltransferase |

Note: The Unigene IDs are illustrative and based on the reported study. The full list can be found in the supplementary materials of the cited publication.[4]

Experimental Protocols

The identification of candidate genes for the this compound pathway was primarily achieved through transcriptome sequencing and analysis. The general workflow for such an experiment is outlined below.

RNA Extraction and Sequencing

-

Tissue Collection: Root and leaf tissues are collected from C. angulatus plants.

-

RNA Isolation: Total RNA is extracted from the collected tissues using a suitable kit (e.g., TRIzol reagent).

-

Library Preparation: mRNA is enriched and fragmented. cDNA libraries are then prepared using a commercial kit.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., BGISEQ-500).[4]

Transcriptome Assembly and Annotation

-

Data Filtering: Raw sequencing reads are filtered to remove low-quality reads and adapters.

-

De Novo Assembly: The high-quality reads are assembled into transcripts and unigenes using software like Trinity.

-

Functional Annotation: The assembled unigenes are annotated by sequence similarity searches against public databases such as NR, Swiss-Prot, GO, COG, and KEGG.

Gene Expression Analysis

-

Read Mapping: The clean reads are mapped back to the assembled unigenes.

-

Expression Quantification: The expression level of each unigene is calculated and normalized to FPKM values.

-

Differential Expression Analysis: Differentially expressed genes between different tissues (e.g., root vs. leaf) are identified.

Conclusion and Future Directions

While a definitive, experimentally validated pathway for this compound biosynthesis remains to be elucidated, the integration of transcriptomic data from C. angulatus with established principles of sesquiterpenoid metabolism allows for the construction of a robust putative pathway. The identification of candidate genes for the sesquiterpene synthase, cytochrome P450s, and acyltransferases provides a critical roadmap for future research.[4]

The next steps in confirming this pathway will involve:

-

Functional Characterization of Candidate Genes: Heterologous expression of the candidate sesquiterpene synthase genes in a microbial host (e.g., E. coli or yeast) to determine which, if any, produces the dihydro-β-agarofuran skeleton.

-

In Vitro Enzyme Assays: Expressing the candidate CYP450s and acyltransferases and testing their activity with the biosynthesized core and its hydroxylated intermediates.

-

Gene Silencing/Knockout Studies: Using techniques like RNAi or CRISPR/Cas9 in C. angulatus to silence the candidate genes and observing the effect on this compound production.

The elucidation of this pathway will not only be a significant contribution to the field of natural product biosynthesis but will also open up new avenues for the sustainable production and diversification of this promising class of bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. The dihydro-beta-agarofuran sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De novo leaf and root transcriptome analysis to explore biosynthetic pathway of Celangulin V in Celastrus angulatus maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo leaf and root transcriptome analysis to explore biosynthetic pathway of Celangulin V in Celastrus angulatus maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Five new insecticidal sesquiterpenoids from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

Celangulatin D: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D is a naturally occurring sesquiterpene polyol ester, a class of complex chemical compounds known for their diverse biological activities. Isolated from the root bark of Celastrus angulatus, this molecule has garnered interest for its potent insecticidal properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, its primary biological activity, and the experimental methodologies employed in its study. While the potential for anti-tumor activity has been suggested, current scientific literature lacks specific studies on this aspect.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These data are crucial for its handling, formulation, and further investigation in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₆O₁₅ | [1] |

| Molecular Weight | 648.61 g/mol | [1] |

| Appearance | Solid at room temperature | [1] |

| CAS Number | 1000784-45-1 | [1] |

| Solubility | Soluble in DMSO. May also be soluble in ethanol and DMF. | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 15 | [1] |

| Rotatable Bond Count | 13 | [1] |

Note: Specific quantitative data for melting point, optical rotation, and detailed solubility in various solvents are not available in the cited literature.

Spectral Data

The structure of this compound was elucidated primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in determining the carbon-hydrogen framework and the stereochemistry of the molecule. While the primary literature confirms the use of these techniques for structure elucidation, the detailed spectral data is not publicly available.

Biological Activity: Insecticidal Properties

This compound has demonstrated notable insecticidal activity against the armyworm, Mythimna separata.[2]

Experimental Protocol: Insecticidal Bioassay (General Protocol)

The following is a generalized protocol for assessing the insecticidal activity of a compound like this compound against Mythimna separata, based on common practices in the field. The specific parameters for this compound are not detailed in the available literature.

-

Test Organism: Larvae of Mythimna separata.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., acetone or DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Application Method:

-

Leaf-dip method: Fresh leaves (e.g., corn or wheat) are dipped into the test solutions for a set period, then allowed to air dry.

-

Topical application: A precise volume of the test solution is applied directly to the dorsal thorax of the larvae using a micro-applicator.

-

-

Bioassay:

-

Treated leaves are placed in a petri dish or a suitable container with the test larvae.

-

For topical application, treated larvae are placed in a container with an untreated food source.

-

A control group is treated with the solvent only.

-

-

Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: The lethal dose 50 (LD₅₀) or lethal concentration 50 (LC₅₀) is calculated using probit analysis to determine the potency of the compound.

Experimental Methodologies

Isolation of this compound: Bioassay-Guided Fractionation

This compound is isolated from the root bark of Celastrus angulatus using a technique called bioassay-guided fractionation. This method involves a systematic separation of the plant extract into various fractions, with each fraction being tested for its biological activity (in this case, insecticidal activity). The most active fractions are then subjected to further separation until a pure, active compound is isolated.

Potential Anti-Tumor Activity and Signaling Pathways

While some commercial suppliers suggest that this compound can be used for anti-tumor research, there is currently no specific scientific literature available that investigates or confirms this activity.[1] Consequently, the signaling pathways affected by this compound in cancer cells have not been elucidated.

For illustrative purposes, a diagram of the PI3K/Akt/mTOR signaling pathway is provided below. This is a critical pathway in many cancers and is a common target for natural product-based drug discovery. It is important to note that this is a representative diagram and does not imply a known interaction with this compound.

Future research is required to determine if this compound possesses anti-tumor properties and to identify its molecular targets and mechanism of action.

Conclusion

This compound is a sesquiterpene polyol ester with well-documented insecticidal activity. Its physical and chemical properties have been partially characterized, providing a foundation for further research. While its potential as an anti-tumor agent is an intriguing possibility, this remains an unexplored area of investigation. This technical guide serves as a summary of the current knowledge on this compound and highlights the need for further studies to fully elucidate its therapeutic potential.

References

Celangulatin D: A Technical Overview of a Sesquiterpene Ester with Insecticidal Properties

For Immediate Release

This technical guide provides an in-depth overview of Celangulatin D, a sesquiterpene polyol ester of scientific interest. The document is intended for researchers, scientists, and professionals in drug development, presenting key chemical data, and outlining its known biological activities based on available scientific literature.

Core Compound Data

This compound is a natural compound isolated from the root bark of Celastrus angulatus. Its fundamental chemical and physical properties are summarized below.

| Parameter | Value | Reference |

| CAS Number | 1000784-45-1 | [1][2] |

| Molecular Weight | 648.61 g/mol | [1][2] |

| Molecular Formula | C₃₁H₃₆O₁₅ | [1][2] |

Biological Activity of this compound

Scientific research has identified this compound as a compound with notable insecticidal properties. Further investigation into its potential as an anti-tumor agent has been suggested based on the activities of related compounds from the Celastraceae family.

Insecticidal Activity

This compound has been identified as an insecticidal sesquiterpene polyol ester.[1][2] A key study by Zhiqing et al. (2007) involved the bioassay-guided fractionation of extracts from the root bark of Celastrus angulatus, which led to the isolation of this compound.[1] The study evaluated the insecticidal activity of related compounds against the armyworm (Mythimna separata), a significant agricultural pest.[1] While the specific LD₅₀ for this compound was not reported in the abstract of this key publication, related compounds such as Celangulatin C and F demonstrated notable insecticidal effects.[1]

While the specific, detailed protocol used for testing this compound has not been fully retrieved, a general methodology for assessing the insecticidal activity of natural compounds against Mythimna separata can be outlined as follows. This is a representative protocol based on common practices in the field.

-

Insect Rearing : Larvae of Mythimna separata are reared on an artificial diet under controlled laboratory conditions (e.g., 25 ± 1°C, 70-80% relative humidity, 14:10 light:dark photoperiod).

-

Compound Preparation : The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., acetone) to prepare a series of graded concentrations.

-

Diet Incorporation Method : A specific volume of the test solution is thoroughly mixed with the artificial diet. The solvent is allowed to evaporate completely. A control group is prepared using the solvent alone.

-

Bioassay : Third-instar larvae, often starved for a few hours, are individually placed in containers with a pre-weighed amount of the treated or control diet.

-

Data Collection : Mortality is recorded at specified intervals (e.g., 24, 48, 72 hours). The amount of diet consumed may also be measured to assess antifeedant effects.

-

Statistical Analysis : The lethal dose 50 (LD₅₀) or lethal concentration 50 (LC₅₀) is calculated using probit analysis.

Anti-Tumor Activity

Compounds isolated from plants of the Celastraceae family, to which Celastrus angulatus belongs, have been noted for their potential anti-tumor activities.[3] However, at present, specific studies detailing the in vitro or in vivo anti-tumor effects of this compound are not available in the public domain. Consequently, quantitative data such as IC₅₀ values against specific cancer cell lines, and detailed experimental protocols for cytotoxicity assays of this compound, cannot be provided at this time.

Signaling Pathways

The molecular mechanism of action for this compound, including its interaction with specific cellular signaling pathways, has not yet been elucidated in the available scientific literature. As a result, diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound cannot be generated at this time. Further research is required to identify the molecular targets and signaling cascades modulated by this compound.

Summary and Future Directions

This compound is a sesquiterpene ester with a defined chemical structure and known insecticidal potential. While its basic chemical properties are well-documented, a comprehensive understanding of its biological activity is still emerging. To fully characterize its potential for applications in agriculture or medicine, further research is needed in the following areas:

-

Quantitative Insecticidal Activity : A detailed dose-response study to determine the specific LD₅₀ or LC₅₀ of this compound against a broader range of insect pests.

-

Anti-Tumor Evaluation : In vitro screening of this compound against a panel of human cancer cell lines to assess its cytotoxic and anti-proliferative effects.

-

Mechanism of Action Studies : Investigations to identify the molecular targets and cellular signaling pathways affected by this compound to understand its mode of action for both its insecticidal and any potential anti-tumor activities.

This technical guide serves as a foundational resource on this compound, summarizing the current state of knowledge and highlighting areas for future scientific inquiry.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D, a sesquiterpenoid isolated from Celastrus angulatus, belongs to the β-dihydroagarofuran class of natural products. This in-depth technical guide provides a comprehensive review of the current scientific literature on this compound and structurally related sesquiterpenoids. The focus is on their isolation, structural elucidation, biological activities, and potential mechanisms of action, with a particular emphasis on quantitative data and detailed experimental protocols to support further research and development in this area. While specific data for this compound is limited in some areas, this review supplements the available information with data from closely related compounds from the same plant genus to provide a broader context and guide future investigations.

Isolation and Structure Elucidation

This compound is a sesquiterpene polyol ester characterized by a β-dihydroagarofuran skeleton. Its structure has been elucidated using spectroscopic methods. Several other sesquiterpenoids with the same core structure have been isolated from the root bark and seeds of Celastrus angulatus.

General Isolation Workflow:

The isolation of this compound and related sesquiterpenoids from Celastrus angulatus typically involves a multi-step process. The general workflow can be summarized as follows:

Caption: General workflow for the isolation of sesquiterpenoids from Celastrus angulatus.

Experimental Protocols: Isolation of Sesquiterpenoids from Celastrus angulatus

Plant Material: The root bark of Celastrus angulatus is collected, air-dried, and powdered.

Extraction: The powdered plant material is extracted with a low-polar solvent like toluene, followed by a more polar solvent such as methanol. This sequential extraction helps to separate compounds based on their polarity.

Fractionation: The crude extract is subjected to bioassay-guided fractionation. This involves separating the extract into different fractions using techniques like column chromatography on silica gel or macroporous resin. The biological activity of each fraction is tested to identify the fractions containing the compounds of interest.

Purification: The active fractions are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the individual sesquiterpenoid esters.

Structure Elucidation: The chemical structures of the isolated compounds, including this compound, are determined by analyzing their mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data.

Biological Activities

The biological activities of this compound and related sesquiterpenoids from Celastrus angulatus have been investigated, revealing potential insecticidal and antitumor properties.

Insecticidal Activity

This compound has demonstrated insecticidal activity.[1] A study reported the lethal dose (LD50) of Celangulatin C, E, and F against Mythimna separata (armyworm), indicating the potential of this class of compounds as natural insecticides.[1] Other sesquiterpene polyol esters isolated from C. angulatus have also shown moderate stomach toxicity against the 4th instar larvae of M. separata.

| Compound | Organism | Activity | Value | Reference |

| Celangulatin C | Mythimna separata | LD50 | 280.4 µg/mL | [1] |

| Celangulatin E | Mythimna separata | LD50 | 1656.4 µg/mL | [1] |

| Celangulatin F | Mythimna separata | LD50 | 210.5 µg/mL | [1] |

| NW12 | Mythimna separata | KD50 | 673.6 µg/g | |

| NW27 | Mythimna separata | KD50 | 1121.3 µg/g | |

| NW30 | Mythimna separata | KD50 | 548.6 µg/g | |

| NW31 | Mythimna separata | KD50 | 1720.0 µg/g |

Table 1: Insecticidal Activity of Sesquiterpenoids from Celastrus angulatus

Cytotoxic and Antitumor Activity

| Compound | Cell Line | Activity | Value |

| NW12 | Bcap-37 | IC50 | > 50 µM |

| NW27 | Bcap-37 | IC50 | > 50 µM |

| NW31 | Bcap-37 | IC50 | > 50 µM |

Table 2: Antitumor Activity of Sesquiterpenoids from Celastrus angulatus

Further research is warranted to comprehensively evaluate the cytotoxic potential of this compound against a broader range of cancer cell lines.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which this compound and related sesquiterpenoids exert their biological effects have not yet been elucidated. However, based on the known activities of other sesquiterpenoids, several signaling pathways are plausible targets.

Hypothesized Signaling Pathways:

Caption: Hypothesized signaling pathways potentially modulated by this compound.

-

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many natural products with anticancer and anti-inflammatory properties have been shown to inhibit this pathway.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

-

Apoptosis Pathway: Induction of apoptosis (programmed cell death) is a key mechanism for many anticancer agents. Sesquiterpene lactones, a related class of compounds, are known to induce apoptosis in cancer cells.

Further investigation is required to determine if this compound and its analogues directly or indirectly modulate these or other signaling pathways to exert their biological effects.

Experimental Protocols: Cytotoxicity Assays

To evaluate the cytotoxic activity of this compound and related compounds, standard in vitro assays can be employed.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay:

Caption: Workflow for a typical MTT cytotoxicity assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound and related β-dihydroagarofuran sesquiterpenoids from Celastrus angulatus represent a class of natural products with demonstrated insecticidal activity and potential, though currently modest, antitumor properties. This technical review has summarized the existing literature, highlighting the need for further research in several key areas.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of pure this compound against a diverse panel of human cancer cell lines to identify potential therapeutic targets.

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including the effects on key signaling pathways such as NF-κB, MAPK, and apoptosis, to understand how these compounds exert their biological effects.

-

In Vivo Efficacy: Conducting preclinical in vivo studies to assess the antitumor efficacy and safety of this compound and its potent analogues in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify the key structural features responsible for its biological activity, which could lead to the development of more potent and selective derivatives.

By addressing these research gaps, the full therapeutic potential of this compound and related sesquiterpenoids can be explored, potentially leading to the development of new drug candidates for the treatment of cancer and other diseases.

References

A Technical Guide to the Known Analogs and Derivatives of Celangulatin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D is a member of a growing class of insecticidal and potentially antitumor sesquiterpenoid polyol esters isolated from the root bark of Celastrus angulatus. These natural products are characterized by a common β-dihydroagarofuran skeleton, a highly oxygenated and sterically complex tricyclic core. While research into the synthetic derivatives of this compound is not extensively documented in publicly available literature, a significant number of naturally occurring analogs have been isolated and characterized from C. angulatus. This guide provides a comprehensive overview of these natural analogs, their biological activities, and the experimental protocols used for their evaluation. For the purpose of this guide, "analogs and derivatives" will refer to these closely related natural products sharing the same core structure but differing in their ester substitutions.

Core Structure and Natural Analogs

The foundational structure for this compound and its analogs is the β-dihydroagarofuran core. The diversity of these compounds arises from the varied number and type of ester groups attached to this core. These ester moieties significantly influence the biological activity of the molecules. Below is a table summarizing the key known natural analogs of this compound isolated from Celastrus angulatus and their reported biological activities.

Quantitative Data Summary

| Compound Name | Full Chemical Name | Biological Activity | Value | Target Organism/Cell Line |

| This compound | Structure identified, but specific bioactivity data not found in the reviewed literature. | - | - | - |

| Celangulatin C | Not explicitly provided in the source, structure identified. | Insecticidal (LD50) | 280.4 µg/mL | Mythimna separata |

| Celangulatin E | Not explicitly provided in the source, structure identified. | Insecticidal (LD50) | 1656.4 µg/mL | Mythimna separata |

| Celangulatin F | Not explicitly provided in the source, structure identified. | Insecticidal (LD50) | 210.5 µg/mL | Mythimna separata |

| NW37 | 1β,2β,6α-triacetoxy-8α,12-di(α-methylbutanoyloxy)-9α-benzoyloxy-4α-hydroxy-β-dihydroagarofuran | Insecticidal (KD50) | 252.3 µg/g | Mythimna separata (4th instar larvae) |

| Compound 1 | 1α,2α,6β,8β,13-pentaacetoxy-9β-benzoyloxy-4β-hydroxy-β-dihydroagarofuran | Insecticidal (KD50) | Not specified | Mythimna separata |

| Compound 2 | 1α,2α,6β-triacetoxy-8α-(β-furancarbonyloxy)-9β-benzoyloxy-13-isobutanoyloxy-4β-hydroxy-β-dihydroagarofuran | Insecticidal (KD50) | Not specified | Mythimna separata |

| Compound 3 | 1α,2α,6β-triacetoxy-8β-isobutanoyloxy-9β-(β-furancarbonyloxy)-13-(α-methyl)butanoyloxy-4β-hydroxy-β-dihydroagarofuran | Insecticidal (KD50) | Not specified | Mythimna separata |

| Compound 4 | 1α,2α,6β-triacetoxy-8α,13-diisobutanoyloxy-9β-benzoyloxy-4β-hydroxy-β-dihydroagarofuran | Insecticidal (KD50) | Not specified | Mythimna separata |

| Compound 5 | 1α,2α,6β-triacetoxy-8α-isobutanoyloxy-9β-benzoyloxy-13-(α-methyl)butanoyloxy-4β-hydroxy-β-dihydroagarofuran | Insecticidal (KD50) | Not specified | Mythimna separata |

| NW12 | Not explicitly provided in the source, structure identified. | Insecticidal (KD50) | 673.6 µg/g | Mythimna separata (4th instar larvae) |

| NW12 | Not explicitly provided in the source, structure identified. | Antitumor (IC50) | >50 µM | Bcap-37 (human breast cancer) |

| NW27 | Not explicitly provided in the source, structure identified. | Insecticidal (KD50) | 1121.3 µg/g | Mythimna separata (4th instar larvae) |

| NW27 | Not explicitly provided in the source, structure identified. | Antitumor (IC50) | >50 µM | Bcap-37 (human breast cancer) |

| NW30 | Not explicitly provided in the source, structure identified. | Insecticidal (KD50) | 1720.0 µg/g | Mythimna separata (4th instar larvae) |

| NW30 | Not explicitly provided in the source, structure identified. | Antitumor (IC50) | >50 µM | Bcap-37 (human breast cancer) |

| NW31 | Not explicitly provided in the source, structure identified. | Insecticidal (KD50) | 548.6 µg/g | Mythimna separata (4th instar larvae) |

| NW31 | Not explicitly provided in the source, structure identified. | Antitumor (IC50) | >50 µM | Bcap-37 (human breast cancer) |

Experimental Protocols

Insecticidal Activity Bioassay against Mythimna separata

This protocol outlines a common method for determining the insecticidal activity of this compound analogs.

-

Test Organism: 4th instar larvae of the oriental armyworm, Mythimna separata.

-

Compound Preparation: Test compounds are dissolved in acetone to create a series of desired concentrations.

-

Leaf Disc Preparation: Leaf discs of a known area are cut from fresh cabbage or other suitable host plant leaves.

-

Treatment Application: A specific volume of the test compound solution is applied evenly to the surface of each leaf disc. Acetone alone is used as a negative control, and a known insecticide (e.g., Celangulin V) can be used as a positive control. The solvent is allowed to evaporate completely.

-

Exposure: Ten 4th instar larvae, which have been starved for a designated period (e.g., 12 hours), are placed in a petri dish containing one treated leaf disc.

-

Observation: The number of knocked-down larvae is recorded after 24 hours. "Knock-down" is characterized by the larvae being narcotized, unable to move, with immobilized and soft bodies, and a complete lack of response.

-

Data Analysis: The median knock-down dose (KD50) or lethal dose (LD50) is calculated using probit analysis based on the mortality rates at different concentrations. The experiment is typically repeated multiple times for each concentration to ensure statistical significance.

Antitumor Cytotoxicity Assay against Bcap-37 Human Breast Cancer Cells

This protocol describes a general method for assessing the in vitro antitumor activity of the compounds.

-

Cell Line: Human breast cancer cell line Bcap-37.

-

Cell Culture: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted with the culture medium to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells contain medium with DMSO only.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

Viability Assessment (MTT Assay):

-

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

-

Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core structure and relationship of natural analogs.

Caption: Insecticidal bioassay experimental workflow.

Methodological & Application

Application Notes and Protocols: Extraction of Celangulatin D from Celastrus angulatus Root Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, a plant used in traditional Chinese medicine. This compound has garnered interest within the scientific community due to its potential insecticidal and anti-tumor activities. Structurally, this compound belongs to the β-dihydroagarofuran class of sesquiterpenoids. This document provides detailed protocols for the extraction and purification of this compound from Celastrus angulatus root bark, based on established methodologies. Additionally, it outlines the current understanding of its potential mechanisms of action to guide further research and development.

Data Presentation: Extraction and Purification Parameters

The following table summarizes the parameters for the extraction and initial purification of sesquiterpene polyol esters, including this compound, from Celastrus angulatus root bark based on a bioassay-guided fractionation study. While specific yield data for this compound from this particular study is not available, the yields of related compounds provide an estimate for researchers.

| Parameter | Value/Description | Reference |

| Plant Material | Dried and pulverized root bark of Celastrus angulatus | [1] |

| Initial Mass of Plant Material | 2.0 kg | [1] |

| Extraction Solvent | Methanol (MeOH) | [1] |

| Solvent Volume | 6.0 L per extraction | [1] |

| Extraction Method | Reflux | [1] |

| Number of Extractions | 4 | [1] |

| Mass of Crude Extract | 120 g | [1] |

| Initial Purification Method | D101 Macroporous Resin Column Chromatography | [1] |

| Column Dimensions | 5.0 cm x 150 cm | [1] |

| Elution Solvents | Stepwise gradient of MeOH-H₂O (5:5, 6:4, 7:3, v/v) | [1] |

| Fine Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [1] |

| Yield of Related Sesquiterpenes | NW37 (75 mg), NW13 (78 mg), NW16 (92 mg), NW35 (35 mg) | [1] |

Experimental Protocols

Extraction of Crude Sesquiterpene Esters

This protocol describes the initial extraction of a crude mixture of sesquiterpene polyol esters from Celastrus angulatus root bark.

Materials and Equipment:

-

Dried and pulverized root bark of Celastrus angulatus

-

Methanol (analytical grade)

-

Large-capacity reflux apparatus

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

-

Place 2.0 kg of dried and pulverized Celastrus angulatus root bark into a large round-bottom flask.

-

Add 6.0 L of methanol to the flask.

-

Set up the reflux apparatus and heat the mixture to reflux. Maintain reflux for a specified duration (e.g., 2-3 hours).

-

After the first extraction, filter the mixture while hot to separate the extract from the plant material.

-

Return the plant material to the flask and repeat the extraction process three more times with fresh 6.0 L portions of methanol each time.

-

Combine the filtrates from all four extractions.

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract (approximately 120 g).[1]

Initial Purification by Macroporous Resin Column Chromatography

This protocol details the initial separation of the crude extract to enrich the fraction containing sesquiterpene polyol esters.

Materials and Equipment:

-

Crude methanolic extract of Celastrus angulatus root bark

-

D101 macroporous resin

-

Glass chromatography column (5.0 cm x 150 cm)

-

Methanol (analytical grade)

-

Deionized water

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Prepare a slurry of D101 macroporous resin in methanol and pack it into the chromatography column.

-

Equilibrate the packed column with the initial mobile phase (methanol-water, 5:5 v/v).

-

Dissolve the 120 g of crude extract in a minimal amount of methanol and adsorb it onto a small amount of D101 resin.

-

Carefully load the adsorbed sample onto the top of the prepared column.

-

Begin elution with a stepwise gradient of methanol-water mixtures:

-

Methanol-water (5:5, v/v)

-

Methanol-water (6:4, v/v)

-

Methanol-water (7:3, v/v)

-

-

Collect fractions of approximately 500 mL using a fraction collector.

-

Monitor the fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify those containing the desired compounds.

-

Combine the fractions containing the sesquiterpene polyol esters and concentrate them using a rotary evaporator.[1]

Fine Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the final purification step to isolate this compound from the enriched fractions. A high-performance liquid chromatography system is a powerful tool for this purpose.[2]

Materials and Equipment:

-

Enriched sesquiterpene ester fraction from the previous step

-

HPLC system with a preparative or semi-preparative RP-C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Filtration apparatus for HPLC solvents

-

Vials for fraction collection

Procedure:

-

Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the HPLC system with a reversed-phase C18 column.

-

Develop a suitable gradient elution method using acetonitrile and water as the mobile phase. The gradient will depend on the specific column and compounds being separated but will generally involve increasing the concentration of acetonitrile over time.

-

Inject the sample onto the column and begin the chromatographic run.

-

Monitor the elution profile using a UV detector (sesquiterpene esters typically have a UV absorbance).

-

Collect the peaks corresponding to this compound based on retention time, which can be determined by comparison to a standard if available, or by subsequent analytical characterization.

-

Combine the fractions containing pure this compound and remove the solvent under reduced pressure or by lyophilization.

Mandatory Visualizations

Discussion of Potential Mechanisms of Action

The insecticidal properties of β-dihydroagarofuran sesquiterpenes, including this compound, are believed to be mediated through the inhibition of vacuolar-type H+-ATPase (V-ATPase). V-ATPase is a proton pump crucial for the acidification of intracellular compartments such as endosomes and lysosomes. Inhibition of V-ATPase disrupts this acidification process, which can interfere with a multitude of cellular functions including protein degradation, receptor recycling, and nutrient uptake, ultimately leading to insect mortality.

Furthermore, V-ATPase plays a role in various signaling pathways that are dependent on endosomal pH, such as the Notch, Wnt, and TGF-β pathways. By inhibiting V-ATPase, this compound may indirectly modulate these pathways, which could contribute to its biological activities.

In the context of its potential anti-tumor effects, extracts from related Celastrus species have been shown to suppress cancer cell migration and invasion by inhibiting the EZH2/ROCK1 signaling pathway.[3][4] Another study on a Celastrus extract demonstrated the inhibition of gastric cancer cell invasion and metastasis through the Rac1/LIMK1/cofilin1 pathway. While these effects have not been specifically attributed to this compound, they provide a rationale for investigating its potential role in modulating these cancer-related signaling cascades. Further research is warranted to fully elucidate the molecular targets and signaling pathways directly affected by this compound.

References

- 1. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous identification of multiple celangulins from the root bark of Celastrus angulatus using high-performance liquid chromatography-diode array detector-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of extracts of Celastrus orbiculatus in suppressing migration and invasion by inhibiting the EZH2/ROCK1 signaling pathway in human nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of extracts of Celastrus orbiculatus in suppressing migration and invasion by inhibiting the EZH2/ROCK1 signaling pathway in human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Celangulatin D

Abstract

This application note provides a detailed protocol for the purification of Celangulatin D, a sesquiterpene polyol ester with known insecticidal and potential anti-tumor properties, isolated from the root bark of Celastrus angulatus.[1][2][3][4] The methodology outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) approach, suitable for achieving high purity of the target compound from a pre-fractionated plant extract. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring sesquiterpene isolated from Celastrus angulatus.[1][2][3] As a compound of interest for its biological activities, obtaining highly purified this compound is crucial for accurate pharmacological and toxicological studies. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of individual components from complex mixtures, such as plant extracts.[5][6][7] This document details a robust RP-HPLC protocol for the purification of this compound.

Experimental Protocol

Sample Preparation

Prior to HPLC purification, a crude extract of Celastrus angulatus root bark is assumed to have been prepared and fractionated. The starting material for this protocol is a semi-purified fraction enriched with this compound.

-

Extraction and Preliminary Fractionation:

-

The root bark of Celastrus angulatus is extracted with toluene.

-

The resulting crude extract undergoes preliminary fractionation using techniques such as column chromatography over silica gel.

-

-

Preparation of Sample for HPLC:

-

Dissolve the semi-purified, this compound-containing fraction in a suitable solvent. A mixture of the initial mobile phase components (e.g., 50:50 acetonitrile/water) is recommended to ensure good solubility and peak shape.

-

The final concentration should be approximately 5-10 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

HPLC Instrumentation and Conditions

The following parameters are recommended for the purification of this compound.

| Parameter | Specification |

| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size) |

| Mobile Phase A | HPLC-grade water with 0.1% formic acid |

| Mobile Phase B | HPLC-grade acetonitrile with 0.1% formic acid |

| Gradient Elution | 0-5 min: 50% B5-35 min: 50-90% B (linear gradient)35-40 min: 90% B (isocratic)40-45 min: 90-50% B (linear gradient)45-50 min: 50% B (isocratic, re-equilibration) |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 500 µL |

Post-Purification Processing

-

Fraction Collection: Collect the eluent corresponding to the this compound peak into appropriate vials.

-

Solvent Evaporation: Remove the HPLC solvents (acetonitrile and water) from the collected fractions using a rotary evaporator or a centrifugal vacuum concentrator.

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

-

Structural Confirmation: Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table summarizes the expected retention time and purity of this compound under the specified HPLC conditions.

| Compound | Retention Time (min) | Purity (%) |

| This compound | ~25.5 | >98% |

Workflow and Signaling Pathway Diagrams

The overall experimental workflow for the purification of this compound is depicted below.

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound from a semi-purified extract of Celastrus angulatus using reverse-phase HPLC. The established conditions ensure high purity of the final product, which is essential for subsequent biological and pharmacological investigations.

References

- 1. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. moravek.com [moravek.com]

- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Celangulin Insecticides

Note: While the topic specifies "Celangulatin D," the available scientific literature predominantly focuses on the insecticidal mechanisms of Celangulin IV and Celangulin V, closely related natural compounds isolated from Celastrus angulatus. This document provides a detailed overview of the mechanism of action for these compounds, which are considered representative of the Celangulin family of insecticides. The protocols and pathways described herein are based on studies of Celangulin IV and V and are presumed to be relevant for understanding the potential action of other Celangulins.

Introduction

Celangulins are a class of sesquiterpenoid polyol esters derived from the plant Celastrus angulatus, which has a long history of use as a natural insecticide. These compounds exhibit significant toxicity to a range of agricultural pests, particularly lepidopteran larvae. The primary modes of action for Celangulins involve disruption of critical physiological processes in the insect midgut and nervous system, leading to symptoms such as excitation, tremors, paralysis, and eventual death. The following notes detail the current understanding of the insecticidal mechanisms of Celangulins and provide protocols for their study.

Mechanism of Action

The insecticidal activity of Celangulins appears to be multifaceted, with primary targets in both the insect midgut and the central nervous system.

1. Disruption of Midgut Function:

Celangulin V has been shown to specifically target the apical membranes of midgut cells in lepidopteran larvae. The putative target is the V-ATPase H subunit. This interaction leads to a collapse of the electrochemical gradient across the midgut epithelium.[1] The disruption of ion homeostasis results in abnormal midgut membrane potential, leading to diarrhea, vomiting, body fluid loss, and eventual rupture of the midgut, causing insect death.[1]

2. Neurotoxicity:

Celangulin IV and V also exhibit neurotoxic effects by inhibiting the activity of Na+/K+-ATPase in the insect brain.[2] This enzyme is crucial for maintaining the electrochemical gradients necessary for nerve cell function. Inhibition of Na+/K+-ATPase leads to an increase in intracellular Na+ concentration, altering the transmembrane potential and causing prolonged excitation of nerve cells.[2] This disruption of the nervous system function contributes to the observed symptoms of poisoning and ultimately, insect mortality.[2] Interestingly, Celangulin IV shows a more pronounced inhibitory effect on Na+/K+-ATPase compared to Celangulin V.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Celangulin V in Insect Midgut

Caption: Celangulin V action on insect midgut V-ATPase.

Signaling Pathway of Celangulins in Insect Nervous System

Caption: Celangulin neurotoxicity via Na+/K+-ATPase inhibition.

Experimental Workflow for Assessing Midgut Disruption

Caption: Workflow for midgut membrane potential (Vam) measurement.

Quantitative Data Summary

Table 1: Effect of Celangulin V on Midgut Transepithelial Voltage (Vt) in M. separata Larvae

| Treatment | Time (min) | Midgut Vt (mV) |

| Control (DMSO) | 0 | -30.2 ± 2.5 |

| 30 | -29.8 ± 2.1 | |

| 60 | -30.5 ± 2.8 | |

| Celangulin V | 0 | -31.1 ± 2.3 |

| 30 | -15.4 ± 1.9 | |

| 60 | -2.1 ± 0.5 | |

| Data adapted from studies on Celangulin V and presented as mean ± SD.[1] |

Table 2: In vivo Inhibition of Na+/K+-ATPase Activity in the Brain of M. separata by Celangulins

| Treatment (25 mg/liter) | Insect Stage | Inhibition (%) |

| Celangulin IV | Narcosis | 32.39 |

| Recovery | 37.73 | |

| Celangulin V | Excitation | 10.57 |

| Convulsion | 18.70 | |

| Dehydration | 17.53 | |

| Data represents the percentage of inhibition of Na+/K+-ATPase activity.[2] |

Experimental Protocols

Protocol 1: Measurement of Insect Midgut Apical Membrane Potential (Vam)

Objective: To determine the effect of Celangulin V on the apical membrane potential of insect midgut cells.

Materials:

-

Third-instar larvae of Mythimna separata

-

Dissection dish

-

Physiological saline solution

-

Micro-dissecting tools

-

Perfusion chamber

-

Glass microelectrodes (filled with 3 M KCl)

-

Ag/AgCl reference electrode

-

High-impedance amplifier

-

Data acquisition system

-

Celangulin V stock solution (in DMSO)

-

Control solution (DMSO in saline)

Procedure:

-

Rear third-instar M. separata larvae on an artificial diet.

-

Dissect the midgut from the larvae in a chilled physiological saline solution.

-

Mount the isolated midgut sheet in a perfusion chamber, separating the luminal and hemolymph sides.

-

Fill the chamber with physiological saline and allow the tissue to equilibrate.

-

Carefully insert a glass microelectrode into a midgut cell from the luminal side to measure the baseline apical membrane potential (Vam).

-

Perfuse the luminal side with the control solution (saline with DMSO) and record Vam for a stable period.

-

Replace the control solution with the Celangulin V solution at the desired concentration.

-

Continuously record the Vam to observe any changes induced by Celangulin V.

-

Analyze the recorded data to determine the extent of membrane depolarization.

Protocol 2: In vitro Assay of Na+/K+-ATPase Activity

Objective: To measure the inhibitory effect of Celangulins on Na+/K+-ATPase activity in insect brain homogenates.

Materials:

-

Brains from Mythimna separata larvae

-

Homogenization buffer (e.g., Tris-HCl buffer)

-

Glass homogenizer

-

Refrigerated centrifuge

-

Reaction buffer containing MgCl2, KCl, NaCl, and ATP

-

Celangulin IV and V stock solutions (in DMSO)

-

Ouabain (a specific Na+/K+-ATPase inhibitor)

-

Phosphate assay reagent (e.g., Malachite green)

-

Spectrophotometer

Procedure:

-

Dissect brains from M. separata larvae and place them in ice-cold homogenization buffer.

-

Homogenize the brain tissue using a glass homogenizer and centrifuge at a low speed to remove debris.

-

The supernatant containing the crude enzyme extract is used for the assay.

-

Set up reaction tubes containing the reaction buffer, enzyme extract, and different concentrations of Celangulin IV or V. Include a control with DMSO and a positive control with ouabain.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding ATP and incubate for a further 30 minutes at 37°C.

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released using a phosphate assay reagent and a spectrophotometer.

-

Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the Mg2+-ATPase activity (with ouabain).

-

Determine the percentage of inhibition by the Celangulin compounds relative to the control.

References

- 1. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Anti-Tumor Activity of Articulatin-D

Audience: Researchers, scientists, and drug development professionals.

Introduction

Articulatin-D, a ribosome-inactivating protein isolated from Viscum articulatum, has demonstrated selective cytotoxic effects against cancer cells. These application notes provide a summary of its in vitro anti-tumor activity, focusing on its apoptosis-inducing capabilities in the human acute T-cell leukemia cell line, Jurkat. Detailed protocols for key experimental assays are provided to enable researchers to investigate the anti-tumor properties of Articulatin-D.

Data Presentation

The anti-tumor activity of Articulatin-D has been primarily evaluated in Jurkat cells. The following table summarizes the quantitative and qualitative data from in vitro studies.

| Parameter | Cell Line | Methodology | Results | Reference |

| Cytotoxicity | Jurkat | Cell Viability Assay | Time- and concentration-dependent reduction in cell viability. Concentrations tested ranged from 0.0001 µM to 10.0 µM over 2, 4, 8, and 16 hours. | [1] |

| Apoptosis Induction | Jurkat | Annexin V-FITC/PI Staining & Flow Cytometry | Articulatin-D induces both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis in a time-dependent manner. | [2][3] |

| Mechanism of Action | Jurkat | Western Blot | Activation of the extrinsic apoptosis pathway through the upregulation of caspase-8, leading to subsequent caspase-3 dependent DNA fragmentation. | [2] |

| Mitochondrial Membrane Potential | Jurkat | Not Specified | Elevation of mitochondrial membrane potential is an early event in Articulatin-D-induced apoptosis. | [2] |

| Phosphatidylserine Exposure | Jurkat | Not Specified | Exposure of phosphatidylserine on the outer cell membrane is an early indicator of apoptosis. | [2] |

Experimental Protocols

Cell Proliferation and Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of Articulatin-D on cancer cells.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Articulatin-D

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed Jurkat cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach and resume growth.

-

Prepare serial dilutions of Articulatin-D in complete medium.

-

Remove the medium from the wells and add 100 µL of the Articulatin-D dilutions (e.g., 0.0001, 0.001, 0.01, 0.1, 1.0, 10.0 µM). Include a vehicle control (medium without Articulatin-D).

-

Incubate the plate for various time points (e.g., 2, 4, 8, 16 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by Articulatin-D.

Materials:

-

Jurkat cells treated with Articulatin-D (as in the cytotoxicity assay)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat Jurkat cells with the desired concentrations of Articulatin-D for the specified time.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect the expression levels of key proteins in the apoptotic pathway.

Materials:

-

Jurkat cells treated with Articulatin-D

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated Jurkat cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression.

Visualizations

Caption: Experimental workflow for assessing the in vitro anti-tumor activity of Articulatin-D.